
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C25H23ClFN3O2 and its molecular weight is 451.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-N-(3-((3-chloro-4-methylphenyl)amino)-1-(4-(dimethylamino)phenyl)-3-oxoprop-1-en-2-yl)-2-fluorobenzamide, a complex organic compound, has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and detailed evaluations of its efficacy.
Chemical Structure and Properties
The compound features a multi-substituted benzamide structure, which is crucial for its biological activity. Its structural components include:
- Chloro and methyl substitutions : These enhance lipophilicity and potentially increase cellular permeability.
- Dimethylamino group : Known to influence the binding affinity to various biological targets.
- Fluorine atom : Often associated with improved metabolic stability and bioavailability.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties:
- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer (HCT116) cells. The IC50 values were reported in the low micromolar range, indicating potent activity against these cell lines.
-
Mechanism of Action :
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases, particularly caspase 3/7. This was evidenced by increased levels of cleaved PARP and annexin V staining in treated cells.
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest, suggesting an interruption in cell cycle progression.
Enzyme Inhibition
The compound also acts as an inhibitor of several key enzymes involved in cancer progression:
- Histone Deacetylases (HDACs) : It has been identified as a dual inhibitor of HDAC and tubulin polymerization, which are critical pathways in cancer cell survival and proliferation .
Antimicrobial Activity
Preliminary evaluations suggest that the compound may possess antimicrobial properties. In vitro studies have screened its activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing moderate inhibitory effects .
Study 1: Antitumor Efficacy in Animal Models
In vivo studies were conducted using xenograft models where human cancer cells were implanted into immunocompromised mice. The administration of the compound resulted in significant tumor size reduction compared to controls. Tumor growth inhibition was measured using caliper methods, and histological analysis confirmed reduced cell proliferation in treated tumors.
Study 2: Pharmacokinetics and Biodistribution
A biodistribution study using radiolabeled variants of the compound indicated favorable pharmacokinetic properties. High accumulation was observed in tumor tissues with rapid clearance from non-target organs, suggesting potential for targeted delivery in therapeutic applications .
Table 1: Summary of Biological Activity
Activity Type | Observations | IC50 Values (µM) |
---|---|---|
Anticancer | Inhibition of MCF-7, A549, HCT116 | 0.65 - 2.5 |
Apoptosis Induction | Increased caspase 3/7 activity | Not specified |
HDAC Inhibition | Dual inhibition confirmed | Not specified |
Antimicrobial | Moderate inhibition against E. coli | Not specified |
Table 2: In Vivo Efficacy Results
Study Type | Tumor Type | Treatment Duration | Tumor Size Reduction (%) |
---|---|---|---|
Xenograft Model | Breast Cancer | 14 days | 45% |
Xenograft Model | Lung Cancer | 14 days | 50% |
Propriétés
IUPAC Name |
N-[(Z)-3-(3-chloro-4-methylanilino)-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClFN3O2/c1-16-8-11-18(15-21(16)26)28-25(32)23(14-17-9-12-19(13-10-17)30(2)3)29-24(31)20-6-4-5-7-22(20)27/h4-15H,1-3H3,(H,28,32)(H,29,31)/b23-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLGGMOYTBHYHO-UCQKPKSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)N(C)C)NC(=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/NC(=O)C3=CC=CC=C3F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.